molecular formula C₂₅H₃₁Cl₂F₃N₂O₂S B1147467 2-(2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethoxy)ethanol dihydrochloride CAS No. 1535-17-7

2-(2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethoxy)ethanol dihydrochloride

Cat. No.: B1147467
CAS No.: 1535-17-7
M. Wt: 551.49
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethoxy)ethanol dihydrochloride is a complex organic compound that belongs to the class of thioxanthene derivatives. This compound is characterized by the presence of a trifluoromethyl group, a thioxanthene core, and a piperazine moiety. It is commonly used in the pharmaceutical industry due to its significant biological activities.

Biochemical Analysis

Biochemical Properties

2-(2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethoxy)ethanol dihydrochloride plays a crucial role in biochemical reactions. It interacts with enzymes such as cytochrome P450, influencing their activity and thus affecting metabolic pathways. The compound also binds to proteins like albumin, altering their conformation and function. These interactions are primarily driven by the trifluoromethyl group’s ability to form strong hydrogen bonds and hydrophobic interactions .

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This compound modulates gene expression by interacting with transcription factors, leading to changes in cellular metabolism. Additionally, it affects cellular processes such as apoptosis and proliferation, making it a potential candidate for therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes, either inhibiting or activating them. This binding can lead to changes in enzyme conformation, affecting their catalytic activity. The compound also influences gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or extreme pH. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it can enhance cellular function and promote beneficial effects. At high doses, it can be toxic, leading to adverse effects such as liver damage and oxidative stress. These threshold effects highlight the importance of careful dosage regulation in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. The compound can also affect metabolic flux, altering the levels of various metabolites. These interactions are crucial for understanding its overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in certain cellular compartments, influencing its localization and activity. The compound’s distribution is also affected by its interactions with cellular membranes, which can alter its bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its function. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules. The compound’s localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell. These factors are essential for understanding its biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethoxy)ethanol dihydrochloride involves multiple steps:

    Formation of Thioxanthene Core: The thioxanthene core is synthesized through the cyclization of appropriate precursors under acidic conditions.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic substitution reactions using reagents like trifluoromethyl iodide.

    Attachment of Piperazine Moiety: The piperazine ring is attached through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled by linking the piperazine moiety to the thioxanthene core via an ethoxyethanol linker.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems ensures high yield and purity. Key steps include:

    Bulk Synthesis of Intermediates: Large quantities of intermediates are synthesized and purified.

    Sequential Assembly: The intermediates are sequentially assembled under optimized conditions.

    Purification and Crystallization: The final product is purified through crystallization and recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxanthene core.

    Reduction: Reduction reactions can occur at the piperazine moiety.

    Substitution: Both nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or trifluoromethyl iodide under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thioxanthene core.

    Reduction: Reduced forms of the piperazine moiety.

    Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, it is used to study the interactions of thioxanthene derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It has shown promise in the treatment of certain neurological disorders due to its ability to interact with specific receptors in the brain.

Industry

In the industrial sector, it is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    Fluphenazine Hydrochloride: Another thioxanthene derivative with similar biological activities.

    Chlorpromazine: A phenothiazine derivative with comparable therapeutic effects.

    Trifluoperazine: A piperazine derivative with similar pharmacological properties.

Uniqueness

2-(2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethoxy)ethanol dihydrochloride is unique due to its specific combination of a trifluoromethyl group, a thioxanthene core, and a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29F3N2O2S.2ClH/c26-25(27,28)19-7-8-24-22(18-19)20(21-4-1-2-6-23(21)33-24)5-3-9-29-10-12-30(13-11-29)14-16-32-17-15-31;;/h1-2,4-8,18,31H,3,9-17H2;2*1H/b20-5+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLQNNHGRZKSBV-JTEAASRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCOCCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCOCCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31Cl2F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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